molecular formula C18H14N4O B12939048 N-(2-(1H-Pyrazol-4-yl)-1H-indol-4-yl)benzamide CAS No. 827318-32-1

N-(2-(1H-Pyrazol-4-yl)-1H-indol-4-yl)benzamide

Cat. No.: B12939048
CAS No.: 827318-32-1
M. Wt: 302.3 g/mol
InChI Key: QXXIFJYBMLCMFC-UHFFFAOYSA-N
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Description

N-(2-(1H-Pyrazol-4-yl)-1H-indol-4-yl)benzamide is an organic compound that belongs to the class of heterocyclic compounds. It contains both pyrazole and indole moieties, which are known for their significant biological activities. This compound is of interest in various fields of scientific research due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-Pyrazol-4-yl)-1H-indol-4-yl)benzamide typically involves the condensation of pyrazole-4-carbaldehydes with o-phenylenediamine in the presence of chloro(trimethyl)silane and pyridine at 90°C under ambient air conditions . This one-pot reaction affords the desired product in good yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-Pyrazol-4-yl)-1H-indol-4-yl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines.

Scientific Research Applications

N-(2-(1H-Pyrazol-4-yl)-1H-indol-4-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-(1H-Pyrazol-4-yl)-1H-indol-4-yl)benzamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclin-dependent kinase 2, which plays a role in cell cycle regulation .

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-Pyrazol-4-yl)benzamide
  • N-(1H-Indol-4-yl)benzamide
  • N-(1H-Benzimidazol-2-yl)-1H-pyrazol-4-yl)benzamide

Uniqueness

N-(2-(1H-Pyrazol-4-yl)-1H-indol-4-yl)benzamide is unique due to the presence of both pyrazole and indole moieties, which confer distinct biological activities. This dual functionality makes it a valuable compound for various research applications.

Properties

CAS No.

827318-32-1

Molecular Formula

C18H14N4O

Molecular Weight

302.3 g/mol

IUPAC Name

N-[2-(1H-pyrazol-4-yl)-1H-indol-4-yl]benzamide

InChI

InChI=1S/C18H14N4O/c23-18(12-5-2-1-3-6-12)22-16-8-4-7-15-14(16)9-17(21-15)13-10-19-20-11-13/h1-11,21H,(H,19,20)(H,22,23)

InChI Key

QXXIFJYBMLCMFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C=C(N3)C4=CNN=C4

Origin of Product

United States

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